1-[(2-Aminoethyl)sulfanyl]-2-methoxyethanehydrochloride
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Overview
Description
1-[(2-Aminoethyl)sulfanyl]-2-methoxyethanehydrochloride is a chemical compound with a unique structure that includes an aminoethyl group, a sulfanyl group, and a methoxyethane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Aminoethyl)sulfanyl]-2-methoxyethanehydrochloride typically involves the reaction of 2-methoxyethanol with 2-aminoethanethiol in the presence of a suitable acid, such as hydrochloric acid, to form the hydrochloride salt. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Aminoethyl)sulfanyl]-2-methoxyethanehydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler amines and thiols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[(2-Aminoethyl)sulfanyl]-2-methoxyethanehydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-Aminoethyl)sulfanyl]-2-methoxyethanehydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Aminoethyl)sulfanyl]ethan-1-one hydrobromide
- 1-[(2-Aminoethyl)sulfanyl]ethan-1-one hydrochloride
- Sulfonamides : Compounds containing the sulfonamide group, which have similar structural features .
Uniqueness
1-[(2-Aminoethyl)sulfanyl]-2-methoxyethanehydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C5H14ClNOS |
---|---|
Molecular Weight |
171.69 g/mol |
IUPAC Name |
2-(2-methoxyethylsulfanyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H13NOS.ClH/c1-7-3-5-8-4-2-6;/h2-6H2,1H3;1H |
InChI Key |
NSFTYAYNAWZGJP-UHFFFAOYSA-N |
Canonical SMILES |
COCCSCCN.Cl |
Origin of Product |
United States |
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